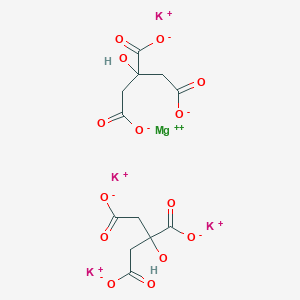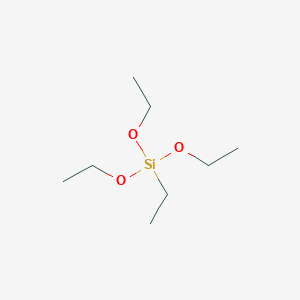
Fenoxaprop
Descripción general
Descripción
Fenoxaprop-ethyl is an aryloxyphenoxypropionate herbicide. It is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It has been widely used in paddy fields .
Synthesis Analysis
Fenoxaprop-P-ethyl inhibits acetyl coenzyme A carboxylase (ACCase) and blocks the synthesis of fatty acids and growth of weeds . Degradation of Fenoxaprop-P-ethyl seems to be mainly hydrolysis to fenoxaprop-P .
Molecular Structure Analysis
The chemical formula of Fenoxaprop-ethyl is C18H16ClNO5 . It is a racemic mixture, containing equal amounts of fenoxaprop-P-ethyl (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) .
Chemical Reactions Analysis
Fenoxaprop-P-ethyl exhibited high acute and developmental toxicity in zebrafish embryos . The half-life of Fenoxaprop-P-ethyl in wheat plants and soil was 1.50, 2.36 days in Beijing, and 2.28, 1.79 days in Hubei, respectively .
Physical And Chemical Properties Analysis
Fenoxaprop-ethyl is a racemic mixture, containing equal amounts of fenoxaprop-P-ethyl (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) .
Aplicaciones Científicas De Investigación
Agricultural Herbicide Use
Fenoxaprop-p-ethyl (FE) is widely used in agriculture as an aryloxyphenoxypropionate herbicide. It’s applied to control grassy weeds in crops like wheat, offering a selective post-emergence solution .
Toxicity Studies in Aquatic Organisms
Research has been conducted on the developmental toxicity of Fenoxaprop in zebrafish, which serves as a model organism for studying environmental impacts of chemical compounds .
Resistance Mechanism Analysis
Studies have investigated the non-target site resistance (NTSR) mechanism to Fenoxaprop-P-ethyl, particularly in weed populations that have developed resistance due to extensive herbicide use .
Gene Expression Impact
Fenoxaprop’s effect on gene expression has been studied, particularly how it disrupts the antioxidant system and alters gene expression in organisms exposed to it .
Metabolomics Analyses
Metabolomics analyses have been performed to understand the metabolic changes in organisms upon exposure to Fenoxaprop, providing insights into its biochemical impact .
Herbicide Resistance Management
Research on Fenoxaprop includes developing strategies for managing herbicide resistance in weeds, ensuring the continued effectiveness of this herbicide in agricultural practices .
Mecanismo De Acción
Target of Action
Fenoxaprop-ethyl, the active form of Fenoxaprop, primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase is a key enzyme involved in the first step of fatty acid biosynthesis . In addition, Fenoxaprop-ethyl also targets Nitric oxide synthase, inducible .
Mode of Action
Fenoxaprop-ethyl operates by inhibiting the activity of ACCase, thereby suppressing the synthesis of fatty acids in the meristem tissues of grassy weeds . This inhibition disrupts the normal growth and development of the target weeds, leading to their eventual death .
Moreover, Fenoxaprop-ethyl is a proprietary combination of nitrate and L-arginine that provides beneficial cardiovascular effects of nitrates . The combination of L-arginine with organic nitrates prevents the endothelial cell’s depletion of L-arginine and the associated problem of nitrate tolerance .
Biochemical Pathways
The primary biochemical pathway affected by Fenoxaprop is the fatty acid biosynthesis pathway . By inhibiting ACCase, Fenoxaprop disrupts this pathway, leading to a deficiency in essential fatty acids and impairing the normal growth and development of the target weeds .
Pharmacokinetics
The degradation of Fenoxaprop-ethyl in the soil of wheat fields occurred rapidly to moderately with the mean half-life of 11.8 days .
Result of Action
The inhibition of ACCase by Fenoxaprop leads to a disruption in the normal growth and development of the target weeds . This results in the eventual death of these weeds, thereby effectively controlling their population . In addition, the combination of L-arginine with organic nitrates allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .
Action Environment
Fenoxaprop-ethyl has a low aqueous solubility and a low volatility . Therefore, the action, efficacy, and stability of Fenoxaprop can be influenced by various environmental factors such as soil type, weather conditions, and the presence of water bodies .
Safety and Hazards
Direcciones Futuras
The emergence and spread of herbicide-resistant weeds will require farmer cooperation to successfully control them . Three GT and three ABC transporter contigs were constitutively upregulated in the R population causing enhanced fenoxaprop-P-ethyl metabolism appear to be involved in fenoxaprop-P-ethyl resistance .
Propiedades
IUPAC Name |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOHAUSNPTFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058224 | |
| Record name | Fenoxaprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoxaprop | |
CAS RN |
95617-09-7 | |
| Record name | Fenoxaprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95617-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxaprop [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxaprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXAPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)





![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)




![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
